molecular formula C14H15NO6 B11060394 Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate

Methyl 2-[2-hydroxy-2-(2-methoxy-2-oxoethyl)-4H-1,4-benzoxazin-3-ylidene]acetate

Cat. No.: B11060394
M. Wt: 293.27 g/mol
InChI Key: BSKNKBMLWIXTGW-XFFZJAGNSA-N
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Description

METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE is a complex organic compound with a unique structure that includes a benzoxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE typically involves multiple steps. One common method includes the reaction of 2-hydroxybenzoxazine with methyl 2-methoxy-2-oxoacetate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the temperature is maintained between 50-70°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are also common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-2-methoxyacetate
  • Methyl 2-methoxyglycolate
  • Methyl 2-methoxy-2-hydroxyacetate

Uniqueness

METHYL 2-[2-HYDROXY-2-(2-METHOXY-2-OXOETHYL)-2H-1,4-BENZOXAZIN-3(4H)-YLIDEN]ACETATE is unique due to its benzoxazine ring structure, which imparts specific chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific molecular interactions.

Properties

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

methyl 2-[(3Z)-2-hydroxy-3-(2-methoxy-2-oxoethylidene)-4H-1,4-benzoxazin-2-yl]acetate

InChI

InChI=1S/C14H15NO6/c1-19-12(16)7-11-14(18,8-13(17)20-2)21-10-6-4-3-5-9(10)15-11/h3-7,15,18H,8H2,1-2H3/b11-7-

InChI Key

BSKNKBMLWIXTGW-XFFZJAGNSA-N

Isomeric SMILES

COC(=O)CC1(/C(=C/C(=O)OC)/NC2=CC=CC=C2O1)O

Canonical SMILES

COC(=O)CC1(C(=CC(=O)OC)NC2=CC=CC=C2O1)O

Origin of Product

United States

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